molecular formula C7H3F3N2O B056805 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 116548-04-0

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No. B056805
M. Wt: 188.11 g/mol
InChI Key: DSSUGBUBVKFSPP-UHFFFAOYSA-N
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Description

    • "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" is a chemical compound with significant applications in chemistry, particularly in the synthesis of various derivatives and in studies of molecular structures and reactions.
  • Synthesis Analysis

    • The synthesis of related dihydropyridine carbonitriles involves condensation reactions and treatment with various reagents. For instance, compounds like MFCMP are synthesized through condensation of specific precursors and characterized using spectral data and density functional theory (DFT) calculations (Roushdy et al., 2019).
  • Molecular Structure Analysis

    • The molecular structures of similar dihydropyridine carbonitriles are often analyzed using X-ray diffraction, revealing monoclinic crystal systems and specific molecular symmetries. For example, the structure of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile was determined through single-crystal X-ray diffraction (Jansone et al., 2007).
  • Chemical Reactions and Properties

    • Dihydropyridine carbonitriles undergo various chemical reactions, such as aminomethylation, leading to the formation of novel compounds. The structure and properties of these compounds are often elucidated through spectral and X-ray analysis (Khrustaleva et al., 2014).
  • Physical Properties Analysis

    • The physical properties of dihydropyridine carbonitriles, such as optical absorption and band gap, are studied using experimental and theoretical methods. For example, compounds like MFCMP show direct transitions in optical absorption, indicating their potential in optoelectronic devices (Roushdy et al., 2019).
  • Chemical Properties Analysis

    • The chemical properties of these compounds include their reactivity in various chemical reactions and their potential in synthesizing novel derivatives. The synthesis of trifluoromethylated azaindazole derivatives from related compounds exemplifies their versatility in chemical synthesis (Channapur et al., 2019).

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound has been used in the synthesis of novel molecules such as 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. These molecules have been characterized by various spectral methods and their optical absorption properties have been studied (Roushdy et al., 2019).
  • Optoelectronics :

    • The electrical and photosensitivity characteristics of heterojunctions based on these compounds have been explored, with findings indicating potential applications in optoelectronic devices (Roushdy et al., 2019).
  • Pharmaceutical Chemistry :

    • In pharmaceutical research, derivatives of dihydropyridine have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This includes studies on the structural characteristics and biological activities of these compounds (Ravi et al., 2020).
  • Materials Science :

    • There are studies on the synthesis of trifluoromethylated analogues of dihydropyridine for applications in materials science (Sukach et al., 2015).
  • Physical Chemistry :

    • Research has been conducted on the density, sound speed, and viscosity of dihydropyridine derivatives in different solvents at various temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
  • Corrosion Inhibition :

    • New derivatives of dihydropyridine-3-carbonitrile have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting materials (Ibraheem, 2019).

properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUGBUBVKFSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554901
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

CAS RN

116548-04-0
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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